2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a chloro group, a chloromethyl group, and an ethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then chlorinated using thionyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethylphenyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(chloromethyl)-N-(2-methylphenyl)acetamide
- 2-Chloro-N-(chloromethyl)-N-(2-isopropylphenyl)acetamide
- 2-Chloro-N-(chloromethyl)-N-(2-tert-butylphenyl)acetamide
Uniqueness
2-Chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, binding affinity, and specificity compared to similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
69046-07-7 |
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Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2-chloro-N-(chloromethyl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-9-5-3-4-6-10(9)14(8-13)11(15)7-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
ZQEFQAZHKKQAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CCl)C(=O)CCl |
Origin of Product |
United States |
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